molecular formula C21H16N4O5 B2747081 N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide CAS No. 1251629-06-7

N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide

Cat. No. B2747081
CAS RN: 1251629-06-7
M. Wt: 404.382
InChI Key: GHPIEUCRLCXTCD-UHFFFAOYSA-N
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Description

N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide is a useful research compound. Its molecular formula is C21H16N4O5 and its molecular weight is 404.382. The purity is usually 95%.
BenchChem offers high-quality N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiprotozoal Applications

  • A study detailed the synthesis of quinoxaline-based 1,3,4-oxadiazoles, demonstrating promising antimicrobial and antiprotozoal activities, particularly against T. cruzi, showing potential as new treatments for infectious diseases (Patel et al., 2017).

Antitumor Activities

  • Novel 1,3,4-oxadiazole derivatives, including those with a quinoxaline moiety, were synthesized and evaluated for their antioxidant properties and cytotoxicity, showing moderate to high activities, suggesting potential for cancer therapy (Fadda et al., 2011).
  • Another study synthesized 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. Certain derivatives displayed significant broad-spectrum antitumor activity, highlighting their potential in cancer treatment (Al-Suwaidan et al., 2016).

Antitrypanosomal Drugs

  • Research on 1,2,5-oxadiazole N-oxide derivatives revealed their potent antitrypanosomal activity against T. cruzi, offering insights into the development of antichagasic drugs (Cerecetto et al., 1999).

Neuroprotective Applications

  • The neuroprotective effects of 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog targeting the non-NMDA glutamate receptor, were explored, demonstrating protection against global ischemia, which could inform the development of treatments for neurological conditions (Sheardown et al., 1990).

Catalytic Applications

  • Research into P-chiral phosphine ligands, including those with a quinoxaline structure, for asymmetric hydrogenation of alkenes, showcases their utility in synthesizing chiral pharmaceutical ingredients, indicating their importance in medicinal chemistry (Imamoto et al., 2012).

Targeted Cancer Therapy

  • N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945, ONX 0801) is a novel thymidylate synthase inhibitor with potential efficacy in cancer treatment due to selective targeting of tumor cells through α-folate receptor-mediated transport (Tochowicz et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5/c1-12-22-21(30-24-12)15-9-20(27)25(16-5-3-2-4-14(15)16)10-19(26)23-13-6-7-17-18(8-13)29-11-28-17/h2-9H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPIEUCRLCXTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide

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